molecular formula C13H21ClN2O2S B2556481 Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride CAS No. 2089258-62-6

Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B2556481
CAS No.: 2089258-62-6
M. Wt: 304.83
InChI Key: LAYBACLCVZVZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride is a chemical compound with a complex structure that includes a thiazole ring, a piperidine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride typically involves multiple steps. One common approach is the cyclization of a suitable precursor containing the thiazole ring followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Continuous flow chemistry and other modern techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.

Biology: In biological research, Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride may be used to study enzyme inhibition or receptor binding. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for treating diseases such as cancer, inflammation, and infections.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The thiazole ring and piperidine moiety can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate: This compound is structurally similar but lacks the hydrochloride group.

  • Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate: This compound has a similar structure but lacks the methyl group at the 4-position.

  • Ethyl 4-methyl-2-[(piperidin-3-yl)methyl]-1,3-thiazole-5-carboxylate: This compound has a different piperidine ring structure.

Uniqueness: Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride is unique due to its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 4-methyl-2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S.ClH/c1-3-17-13(16)12-9(2)15-11(18-12)8-10-4-6-14-7-5-10;/h10,14H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYBACLCVZVZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CC2CCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.